6-Chlorohexylcarbamic acid benzyl ester

描述

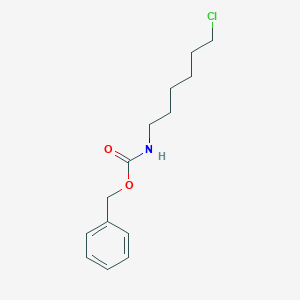

6-Chlorohexylcarbamic acid benzyl ester is a synthetic organic compound characterized by a hexyl chain substituted with a chlorine atom at the 6th carbon, a carbamic acid group (-NH-C(=O)-O-), and a benzyl ester moiety. These derivatives share core features:

- A halogenated (Cl/Br) hexyl chain.

- A carbamate linkage (-NH-C(=O)-O-).

- A benzyl ester group for enhanced lipophilicity and stability.

These compounds are primarily utilized as intermediates in organic synthesis, particularly in drug discovery and polymer chemistry .

属性

IUPAC Name |

benzyl N-(6-chlorohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNVCZNFHVTZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitutions

The table below compares key structural and physicochemical properties of 6-chlorohexylcarbamic acid benzyl ester with related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Primary Application |

|---|---|---|---|---|---|

| This compound* | Not explicitly listed | ~C₁₄H₁₈ClNO₂ | ~283.75 g/mol | Chlorohexyl, benzyl ester | Synthetic intermediate |

| (6-Bromo-hexyl)-carbamic acid benzyl ester | 116784-97-5 | C₁₃H₁₇BrNO₂ | 298.19 g/mol | Bromohexyl, benzyl ester | Polymer crosslinking agent |

| {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester | 1334953-41-1 | C₁₈H₂₈ClNO₄ | 358.88 g/mol | Chlorohexyl, ethoxy-ethyl, benzyl ester | Pharmaceutical intermediate |

| Asiatic acid benzyl ester | Not listed | C₃₆H₅₄O₅ | 570.78 g/mol | Triterpene backbone, benzyl ester | Anti-diabetic agent (4.5x activity↑) |

| Caffeic acid benzyl ester (CABE) | Not listed | C₁₆H₁₄O₄ | 270.28 g/mol | Cinnamic acid, benzyl ester | Antioxidant in propolis extracts |

Notes:

- The asterisk (*) denotes inferred properties based on structural analogs.

- The bromo analog (CAS 116784-97-5) exhibits higher molecular weight due to bromine substitution, enhancing reactivity in alkylation reactions .

- The ethoxy-ethyl variant (CAS 1334953-41-1) has extended hydrophilicity, making it suitable for solubility-driven drug formulations .

Functional Group Impact on Reactivity and Stability

Benzyl Ester Stability

Benzyl esters are prone to hydrolysis under alkaline conditions. Studies on glucuronic acid-DHP complexes demonstrate that benzyl ester bonds are cleaved at pH > 7, releasing carboxylic acids . For this compound, the chlorohexyl chain may confer resistance to enzymatic degradation compared to simpler esters like caffeic acid benzyl ester (CABE) .

Halogen Substitution

The 6-chlorohexyl group enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the bromo analog (CAS 116784-97-5) shows higher leaving-group ability due to weaker C-Br bonds, making it more reactive in SN2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。